1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine
CAS No.: 41554-51-2
Cat. No.: VC16141742
Molecular Formula: C16H15N3O
Molecular Weight: 265.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 41554-51-2 |
|---|---|
| Molecular Formula | C16H15N3O |
| Molecular Weight | 265.31 g/mol |
| IUPAC Name | 2-(4-methoxyphenyl)-5-phenylpyrazol-3-amine |
| Standard InChI | InChI=1S/C16H15N3O/c1-20-14-9-7-13(8-10-14)19-16(17)11-15(18-19)12-5-3-2-4-6-12/h2-11H,17H2,1H3 |
| Standard InChI Key | JBFQWKFLFKHZRD-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3)N |
Introduction
Synthesis and Regiospecific Formation
Reaction Mechanism and Optimization
The synthesis of 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine proceeds via a regiospecific pathway involving benzoylacetonitrile and 2-(4-methoxyphenyl)hydrazinium chloride under reflux conditions in absolute ethanol . This method achieves a 90% yield through precise control of stoichiometric ratios (1:1.2 molar ratio of reactants) and reaction duration (8–12 hours). The regiospecificity arises from the electronic directing effects of the methoxy group, which preferentially orients the phenyl substituent at the imine carbon (C1) during cyclocondensation .
Key synthetic parameters include:
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Solvent System: Absolute ethanol (99.9% purity)
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Temperature: 78°C (reflux conditions)
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Workup: Sequential extraction with dichloromethane, drying over anhydrous MgSO₄, and recrystallization from CH₂Cl₂/hexane
Table 1: Synthetic Protocol Overview
Challenges in Regioisomer Differentiation
Conventional analytical techniques like ¹H NMR and 2D HMBC fail to distinguish between potential regioisomers due to nearly identical spectroscopic profiles . This limitation underscores the necessity of single-crystal X-ray diffraction for conclusive structural assignment, particularly in confirming the phenyl group's position at C1 versus alternative regioisomeric configurations .
Structural Elucidation and Crystallographic Analysis
X-ray Diffraction Findings
Single-crystal analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 12.461(3) Å, b = 7.602(2) Å, c = 17.805(4) Å, and β = 102.882(4)° . The methoxybenzene group demonstrates near-planarity (RMS deviation 0.0354 Å), while torsional angles between substituents and the pyrazole core provide critical insights into molecular conformation .
Table 2: Crystallographic Data
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Volume | 1647.7(7) ų |
| Torsional Angles | 29.41° (phenyl), 37.01° (methoxyphenyl) |
| Hydrogen Bonding | N–H⋯N (2.12 Å, 158° symmetry) |
Molecular Geometry and Non-Covalent Interactions
The amine hydrogen (H1N) participates in an intermolecular N–H⋯N hydrogen bond (2.12 Å, 158°), generating infinite chains along the b-axis . Aryl hydrogen atoms adopt staggered conformations to minimize steric clashes between the methoxy oxygen (O1) and adjacent phenyl ring . Density functional theory (DFT) calculations corroborate the experimental bond lengths, with C–N distances in the pyrazole ring measuring 1.337(2)–1.373(2) Å .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
¹H NMR (CDCl₃) displays characteristic signals at δ 3.85 (s, 3H, OCH₃), 5.95 (s, 1H, pyrazole H4), and aromatic protons between δ 7.0–7.8 ppm . The ¹³C NMR spectrum confirms the methoxy carbon at δ 55.50 ppm and pyrazole carbons at δ 87.59 (C5), 145.74 (C3), and 158.97 ppm (C1).
Table 3: Key NMR Assignments
| Nucleus | δ (ppm) | Assignment |
|---|---|---|
| ¹H | 3.85 | OCH₃ (singlet) |
| ¹H | 5.95 | Pyrazole H4 (singlet) |
| ¹³C | 55.50 | OCH₃ |
| ¹³C | 158.97 | C1 (pyrazole-imine) |
Mass Spectrometric Analysis
Time-of-flight mass spectrometry (TOF MS) shows a molecular ion peak at m/z 264.9839 ([M+H]⁺), consistent with the theoretical molecular weight of 265.31 g/mol . Fragmentation patterns indicate preferential cleavage of the N–C bond between the pyrazole and methoxyphenyl groups, yielding dominant fragments at m/z 121.0321 (C₈H₇O⁺) and 144.0568 (C₉H₁₀N₂⁺).
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